molecular formula C15H19BF2O4 B1421129 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester CAS No. 1334164-30-5

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Cat. No. B1421129
CAS RN: 1334164-30-5
M. Wt: 312.12 g/mol
InChI Key: FWIZTURUCKHPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki-Miyaura coupling .


Synthesis Analysis

The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” is represented by the InChI code: 1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ .


Chemical Reactions Analysis

Pinacol boronic esters, such as “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester”, are used in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” include a molecular weight of 276.14 , and a melting point of 60-65 °C . It has a linear formula of C6H4COOCH2CH3BO2C2(CH3)4 .

Scientific Research Applications

Periodontitis Treatment

The compound has been utilized in the development of ROS-responsive multifunctional nanoparticles for the treatment of periodontitis . By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers created a drug delivery system that encapsulates curcumin, enhancing its antimicrobial, anti-inflammatory, and anti-oxidative stress functions. This innovative approach offers a promising avenue for dental therapeutics targeting periodontal diseases.

Organic Synthesis

In organic chemistry, this boronic acid ester serves as a valuable building block. It’s particularly useful in catalytic protodeboronation of pinacol boronic esters, which is a critical step in formal anti-Markovnikov hydromethylation of alkenes . This process is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Drug Design and Delivery

Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They are especially relevant as boron-carriers suitable for neutron capture therapy . The stability of these compounds in aqueous environments is a crucial factor in their applicability in medical treatments.

Mechanism of Action

The mechanism of action of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Safety and Hazards

“2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki-Miyaura coupling . The development of more efficient and versatile methods for their synthesis and use in chemical reactions is an active area of research .

properties

IUPAC Name

ethyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-11(17)12(18)8-10(9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZTURUCKHPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.